molecular formula C18H12Cl2N6OS B2952618 N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891108-89-7

N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2952618
CAS No.: 891108-89-7
M. Wt: 431.3
InChI Key: JSGCEEMJIUMZSK-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel chemical entity designed for pharmaceutical and agrochemical research. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known to be associated with a wide spectrum of biological activities . This core is functionally diversified with a pyridin-3-yl group at the 6-position and a thioacetamide linker bearing a 3,4-dichlorophenyl moiety at the 3-position. The 3,4-dichlorophenyl group is a common pharmacophore known to enhance biological potency and selectivity in various agrochemical and pharmaceutical agents . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been reported in scientific literature to exhibit significant insecticidal activity, demonstrating potential as regulators of larval growth in pest species . Furthermore, the broader class of 1,2,4-triazole derivatives is extensively documented for its potent pharmacological properties, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities . The presence of the triazole ring is a key feature contributing to these diverse effects. This molecule is intended for use in investigative studies aimed at discovering new active ingredients for crop protection or developing new therapeutic agents. It serves as a key intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGCEEMJIUMZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • A dichlorophenyl group
  • A triazolo-pyridazine moiety
  • A thioacetamide functional group

This unique combination suggests diverse interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of triazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures showed IC50 values ranging from 0.008 to 0.014 μM against cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These results indicate that the compound may inhibit cell proliferation effectively.

The mechanism by which this compound exerts its antiproliferative effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
  • Cell Cycle Arrest : Induction of apoptosis and cell cycle arrest in the G2/M phase has been observed in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives have been noted for their antimicrobial activities. Research indicates that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

The antimicrobial efficacy of triazole compounds can be summarized as follows:

  • Effective against pathogens like Staphylococcus aureus and Escherichia coli.
Compound TypeTarget PathogenActivity Level
Triazole DerivativesS. aureusModerate to High
Triazole DerivativesE. coliModerate

Case Studies and Research Findings

Several studies have documented the biological activities of triazole-containing compounds:

  • Study on Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antiproliferative activities, noting that modifications in the phenyl ring significantly affected potency .
  • Review on Medicinal Attributes : A comprehensive review highlighted the broad pharmacological profiles of triazoles, emphasizing their potential as therapeutic agents in treating infections and cancer .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Methoxy groups (e.g., in and ) improve aqueous solubility but may reduce binding affinity to hydrophobic enzyme pockets.

Positional Isomerism of Pyridinyl Substituents

  • The pyridin-3-yl group in the target compound (position 6) and (position 3) allows for distinct π-π interactions with biological targets compared to pyridin-2-yl derivatives (e.g., ). The latter’s ortho-nitrogen orientation may disrupt binding due to steric hindrance .

Q & A

Q. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, demonstrates the use of single-crystal X-ray diffraction to confirm the structure of a related triazolo-pyridazine compound, highlighting the importance of coupling spectroscopic (NMR, IR) and crystallographic methods for structural validation . Key steps include:

  • Hydrazine intermediate formation : Reacting 3-amino-6-chloropyridazine with thiocarbazides.
  • Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the triazole ring.
  • Functionalization : Subsequent substitution at the pyridazine C6 position (e.g., with pyridin-3-yl groups via Suzuki coupling).

Q. How can researchers confirm the molecular identity of this compound?

A multi-technique approach is essential:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight and formula.
  • NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and carbon types (e.g., distinguishing aromatic vs. acetamide protons).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as shown in for a structurally analogous triazolo-pyridazine .
  • Elemental analysis to confirm purity and stoichiometry.

Q. What safety precautions are recommended when handling this compound?

While specific hazard data for this compound is limited, and provide general guidelines for related triazolo-pyridazine derivatives:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • First aid : Immediate flushing with water for eye/skin exposure; consult a physician if ingested (as per ) .
  • Waste disposal : Follow institutional protocols for halogenated organic compounds.

Advanced Research Questions

Q. How can researchers optimize the reaction yield for introducing the pyridin-3-yl group at the pyridazine C6 position?

and emphasize Design of Experiments (DoE) and statistical modeling to optimize reaction parameters:

  • Critical factors : Catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (DMF vs. THF), temperature (80–120°C), and reaction time.
  • Response surface methodology (RSM) to identify interactions between variables. For example, achieved a 92% yield in a flow-chemistry setup by optimizing residence time and temperature .
  • In situ monitoring : Use HPLC or LC-MS to track intermediate formation and minimize side reactions.

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

highlights strategies for resolving discrepancies:

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls.
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as salts to mitigate aggregation (as in for polycationic agents) .
  • Orthogonal assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays.

Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are widely used:

  • Ligand preparation : Generate 3D conformers and assign partial charges (e.g., using Gaussian09).
  • Target selection : Prioritize proteins with structural homology to known triazolo-pyridazine targets (e.g., kinases, as in ) .
  • Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data.

Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?

and suggest:

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters).
  • Co-solvent systems : Use PEG-400 or cyclodextrins for formulation.
  • Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance solubility, as demonstrated for pyridine derivatives in .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values for similar triazolo-pyridazine derivatives?

  • Experimental vs. computational LogP : Use shake-flask HPLC () to measure partitioning, and cross-validate with software (e.g., ChemAxon).
  • pH-dependent solubility : Measure LogD at physiological pH (7.4) to account for ionization (as in ) .
  • Structural analogs : Compare with compounds in , which share a dichlorophenyl-acetamide motif .

Methodological Tables

Parameter Example Optimization Reference
Suzuki coupling yield92% (DoE-optimized flow chemistry)
Aqueous solubility (LogS)-3.2 (predicted via ChemAxon)
Crystallographic resolution0.05 Å (X-ray, triazolo-pyridazine analog)

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